molecular formula C22H30N3NaO6 B12734186 Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt CAS No. 84456-40-6

Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt

Cat. No.: B12734186
CAS No.: 84456-40-6
M. Wt: 455.5 g/mol
InChI Key: GDNPXTDYAFYTJB-UHFFFAOYSA-M
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Description

Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxirane ring, a carboxylic acid group, and a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid, under controlled conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Final Coupling and Salt Formation: The final coupling step involves the reaction of the intermediate with the appropriate reagents to form the desired compound, followed by the addition of sodium hydroxide to form the monosodium salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a suitable base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Oxirane-2-carboxylic acid derivatives: These compounds share the oxirane ring and carboxylic acid group but may have different substituents.

    Piperazine derivatives: Compounds with the piperazine moiety but different functional groups attached to it.

    Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group but lacking the oxirane or piperazine moieties.

Uniqueness

Oxiranecarboxylic acid, 3-(((1-((4-((4-methoxyphenyl)methyl)-1-piperazinyl)carbonyl)-3-methylbutyl)amino)carbonyl)-, monosodium salt is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

84456-40-6

Molecular Formula

C22H30N3NaO6

Molecular Weight

455.5 g/mol

IUPAC Name

sodium;3-[[1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate

InChI

InChI=1S/C22H31N3O6.Na/c1-14(2)12-17(23-20(26)18-19(31-18)22(28)29)21(27)25-10-8-24(9-11-25)13-15-4-6-16(30-3)7-5-15;/h4-7,14,17-19H,8-13H2,1-3H3,(H,23,26)(H,28,29);/q;+1/p-1

InChI Key

GDNPXTDYAFYTJB-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC(C(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC)NC(=O)C3C(O3)C(=O)[O-].[Na+]

Origin of Product

United States

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